5-Amino-1-(3-chloro-2-methylprop-2-en-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
Description
5-Amino-1-(3-chloro-2-methylprop-2-en-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione is a substituted tetrahydropyrimidine-dione derivative characterized by a 3-chloro-2-methylpropenyl group at the 1-position and an amino group at the 5-position. The chloro-alkenyl substituent introduces steric bulk and electron-withdrawing effects, likely influencing its solubility, stability, and interaction with biological targets.
Properties
Molecular Formula |
C8H10ClN3O2 |
|---|---|
Molecular Weight |
215.64 g/mol |
IUPAC Name |
5-amino-1-[(E)-3-chloro-2-methylprop-2-enyl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C8H10ClN3O2/c1-5(2-9)3-12-4-6(10)7(13)11-8(12)14/h2,4H,3,10H2,1H3,(H,11,13,14)/b5-2+ |
InChI Key |
SAXFMZUMECQMFM-GORDUTHDSA-N |
Isomeric SMILES |
C/C(=C\Cl)/CN1C=C(C(=O)NC1=O)N |
Canonical SMILES |
CC(=CCl)CN1C=C(C(=O)NC1=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-(3-chloro-2-methylprop-2-en-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves multi-step organic reactions. One common method involves the reaction of a suitable precursor with reagents that introduce the amino and chloro groups under controlled conditions. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to maintain consistent quality and efficiency. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for further use or research.
Chemical Reactions Analysis
Types of Reactions
5-Amino-1-(3-chloro-2-methylprop-2-en-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups, potentially leading to new derivatives.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups.
Scientific Research Applications
5-Amino-1-(3-chloro-2-methylprop-2-en-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Amino-1-(3-chloro-2-methylprop-2-en-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Lipophilicity: The target compound’s chloro-alkenyl group confers higher lipophilicity compared to the methoxymethyl () and cyclopropylethyl () analogs. This property may enhance membrane permeability but reduce aqueous solubility.
Reactivity and Stability: The chloroacetyl group in 6-Amino-5-(2-chloroacetyl)-1-propyl-... () introduces reactivity toward nucleophiles, making it a candidate for prodrug designs. The target compound’s chloro-alkenyl group may undergo elimination or hydrolysis under basic conditions, necessitating stability studies .
Biological Activity :
- Pyrimidine-dione derivatives with bulky substituents (e.g., 3,5-dimethylbenzyl in ) exhibit structural motifs associated with antiviral activity .
- Compounds like those in are explored for antitumor applications, suggesting that the target compound’s chloro-alkenyl group could align with similar therapeutic pathways .
Notes
- Analytical Techniques : Structural characterization of these compounds often employs SHELX programs for crystallographic refinement () .
- () may require precautions due to reactive functional groups .
- Future Directions : Comparative studies on pharmacokinetics and in vitro efficacy are needed to fully evaluate the target compound’s advantages over existing analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
